Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This particular compound is characterized by the presence of methoxy and nitro groups attached to the benzamide core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)
Major Products Formed
Reduction: 4,5-dimethoxy-2-amino-N-(3-aminophenyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: 4,5-dimethoxy-2-nitrobenzoic acid derivatives
Scientific Research Applications
Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- is primarily related to its ability to interact with biological molecules through its functional groups. The nitro groups can participate in redox reactions, while the methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of specific molecular targets and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Properties
CAS No. |
61212-74-6 |
---|---|
Molecular Formula |
C15H13N3O7 |
Molecular Weight |
347.28 g/mol |
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13N3O7/c1-24-13-7-11(12(18(22)23)8-14(13)25-2)15(19)16-9-4-3-5-10(6-9)17(20)21/h3-8H,1-2H3,(H,16,19) |
InChI Key |
GAVFWTXHHCQKGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.